CYP11B1 Selectivity Over CYP11B2
1-(2-Methoxyphenyl)cyclobutanecarbonitrile inhibits human CYP11B1 with an IC50 of 8.33 µM in V79 cells, measured via cortisol level after 3 hours by HTRF assay in presence of 250 nM 11-deoxycortisol [1]. While this potency is moderate, it is informative when contrasted with structurally related compounds that exhibit potent CYP11B2 inhibition. For instance, a methoxyalkyl derivative (compound 22) shows an IC50 of 0.2 nM for CYP11B2 [2], a >40,000-fold difference in potency. This suggests that 1-(2-methoxyphenyl)cyclobutanecarbonitrile may offer a distinct selectivity profile, potentially minimizing off-target effects associated with potent CYP11B2 inhibition.
| Evidence Dimension | CYP11B1 inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 8.33 µM (8,330 nM) |
| Comparator Or Baseline | Methoxyalkyl derivative (Compound 22) for CYP11B2: IC50 = 0.2 nM |
| Quantified Difference | >40,000-fold difference in potency between target compound (CYP11B1) and comparator (CYP11B2) |
| Conditions | Target: Human CYP11B1 in V79 cells, 3 hr incubation, HTRF assay; Comparator: CYP11B2 assay (exact conditions not specified in source) |
Why This Matters
This differential potency profile indicates that 1-(2-methoxyphenyl)cyclobutanecarbonitrile is unlikely to strongly inhibit CYP11B2 at concentrations relevant for CYP11B1 modulation, which is crucial for research aiming to dissect the specific roles of these enzymes.
- [1] BindingDB. (n.d.). BDBM50122328 CHEMBL3622438: Inhibition of human CYP11B1. Retrieved April 17, 2026, from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50122328&tag=rep&fil=tg&enzyme=Cytochrome+P450+11B1,+mitochondrial&pcid=p1022&submit=summary View Source
- [2] Grombein, C. M. (n.d.). The methoxyalkyl derivatives 22 and 26 are the most potent CYP11B2 inhibitors up to now. Retrieved April 17, 2026, from https://cdn.zhangqiaokeyan.com View Source
